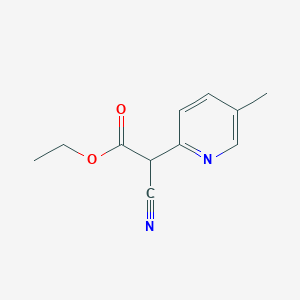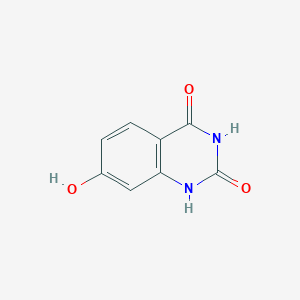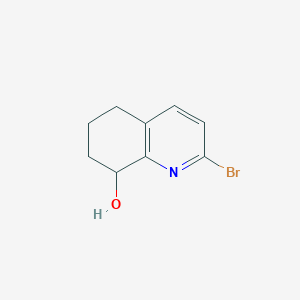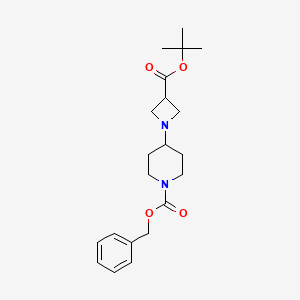
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, which is used to form the azetidine ring. The tert-butoxycarbonyl group is introduced to protect the amine functionality during the synthesis . Detailed NMR spectroscopic experiments, HRMS, and elemental analysis are used to confirm the structure of the synthesized compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale reactions. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings provide conformational flexibility, allowing the compound to interact with various biological macromolecules. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the active amine functionality .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Benzyl 4-(3-(tert-butoxycarbonyl)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of azetidine and piperidine rings, along with the tert-butoxycarbonyl protecting group. This combination provides distinct structural and chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-19(24)17-13-23(14-17)18-9-11-22(12-10-18)20(25)26-15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3 |
InChI Key |
QJMRECWTZXAXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
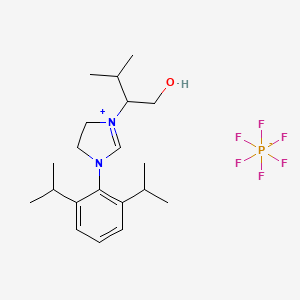
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
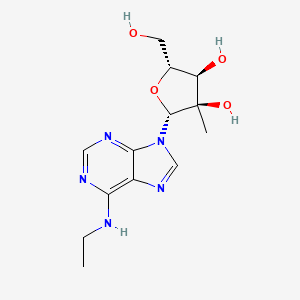
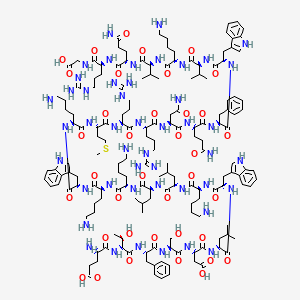
![Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B13905211.png)
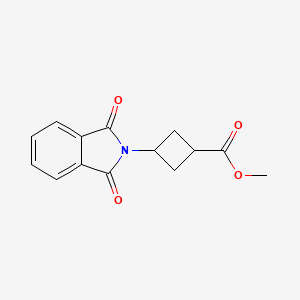
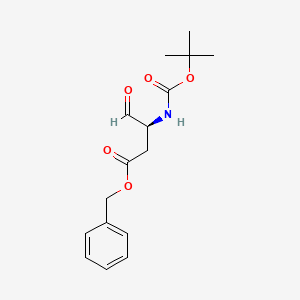
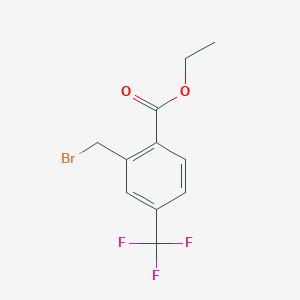
![4-Bromopyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13905232.png)
![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-OL hydrochloride](/img/structure/B13905237.png)
